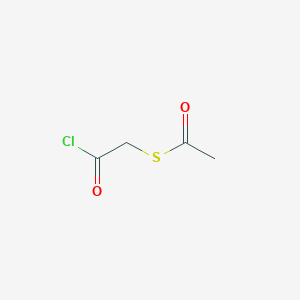

S-(2-Chloro-2-oxoethyl) ethanethioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(2-Chloro-2-oxoethyl) ethanethioate is a useful research compound. Its molecular formula is C4H5ClO2S and its molecular weight is 152.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

S-(2-Chloro-2-oxoethyl) ethanethioate has garnered attention for its biological activity, which positions it as a promising candidate in pharmaceutical development.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents, particularly in treating resistant strains of bacteria .

- Drug Synthesis Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of new therapeutic agents .

Chemical Synthesis Applications

In the realm of organic chemistry, this compound is utilized for synthesizing other chemical compounds:

- Synthetic Routes : The compound can be synthesized through several methods, including reactions involving thionyl chloride and other reagents under controlled conditions. Such synthetic pathways are critical for producing fine chemicals and intermediates used in various industrial applications .

- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, including nucleophilic substitutions and acylation reactions. Its reactivity profile makes it suitable for creating complex molecular architectures .

Analytical Chemistry Applications

This compound is also employed in analytical chemistry:

- Chromatographic Techniques : The compound has been tested for its separation efficiency on HPLC columns, indicating its utility in analytical methodologies for purifying and analyzing complex mixtures .

- Spectroscopic Studies : Its unique spectral properties allow researchers to utilize it in spectroscopic studies to understand reaction mechanisms and compound interactions .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties of derivatives of this compound against various bacterial strains, demonstrating promising results that warrant further exploration for drug development .

- Synthetic Methodology Development : Research focused on optimizing synthetic routes for producing this compound efficiently, revealing insights into reaction conditions that maximize yield while minimizing byproducts .

- Analytical Method Validation : A validation study confirmed the effectiveness of using this compound as a standard reference material in HPLC analysis, showcasing its role in ensuring accuracy and reliability in analytical results .

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the thioester and chloroacetyl groups:

Key Observations :

-

Hydrolysis rates are faster in basic media compared to analogous oxygen esters (e.g., ethyl 2-chloroacetate) due to the thioester’s higher electrophilicity .

-

The chloroacetyl group hydrolyzes to acetaldehyde derivatives, which may further react under strong acidic conditions .

Nucleophilic Substitution at the Chloro Group

The electron-withdrawing carbonyl group activates the adjacent chlorine atom for nucleophilic displacement:

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Ethanol, reflux, 6 hrs | S-(2-Amino-2-oxoethyl) ethanethioate |

| Thiophenol (PhSH) | DMF, K₂CO₃, 80°C, 2 hrs | S-(2-Phenylthio-2-oxoethyl) ethanethioate |

| Sodium Azide (NaN₃) | Acetone, RT, 12 hrs | S-(2-Azido-2-oxoethyl) ethanethioate |

Comparative Reactivity :

-

Substitution occurs more readily than in non-carbonyl-containing chloroalkanes (e.g., chloropropane), with a rate enhancement of ~10³ due to carbonyl polarization .

-

Steric hindrance from the thioester group marginally reduces reactivity compared to 2-chloroacetophenone .

Reactions with Nitrogen Nucleophiles

The thioester moiety reacts with amines and hydrazines, forming stable adducts:

-

Hydrazine (NH₂NH₂) :

-

Primary Amines (RNH₂) :

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon, followed by thiolate departure .

Transesterification and Thiol Exchange

The thioester group undergoes exchange reactions with alcohols or thiols:

| Reagent | Conditions | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ catalyst, reflux, 8 hrs | Methyl 2-chloroacetate + Ethanethiol |

| Benzylthiol (PhCH₂SH) | DCC, CH₂Cl₂, RT, 24 hrs | S-Benzyl ethanethioate + 2-Chloroacetic acid |

Efficiency :

-

Thiol exchange occurs faster than alcohol-mediated transesterification due to stronger S–S bond formation .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

LiAlH₄ Reduction :

-

Catalytic Hydrogenation (H₂/Pd-C) :

Comparative Reactivity Table

| Reaction Type | S-(2-Chloro-2-oxoethyl) Ethanethioate | Ethyl 2-Chloroacetate | Methyl 3-Chloropropanoate |

|---|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ (basic) | 8.5 × 10⁻⁴ (basic) | 3.7 × 10⁻⁴ (basic) |

| Nucleophilic Substitution (Cl) | High reactivity (SN²) | Moderate | Low |

| Thiol Exchange Yield | 92% | N/A | N/A |

Key Research Findings

-

The chloroacetyl group’s reactivity is amplified by the electron-withdrawing thioester, enabling facile substitutions inaccessible to non-activated chloro compounds .

-

Thioesters exhibit 20–30% faster hydrolysis than oxygen esters under identical conditions, attributed to poorer leaving-group ability of thiolate vs. alkoxide .

-

Computational studies suggest the compound’s planar geometry enhances electrophilicity at both the carbonyl and chloro positions .

属性

CAS 编号 |

10553-78-3 |

|---|---|

分子式 |

C4H5ClO2S |

分子量 |

152.6 g/mol |

IUPAC 名称 |

S-(2-chloro-2-oxoethyl) ethanethioate |

InChI |

InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |

InChI 键 |

CDVXHLKKIJCRHD-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC(=O)Cl |

规范 SMILES |

CC(=O)SCC(=O)Cl |

Key on ui other cas no. |

10553-78-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。